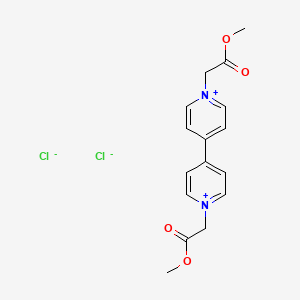
1,1'-Bis(2-methoxy-2-oxoethyl)-4,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. It is a bipyridinium derivative, which means it contains two pyridine rings connected by a central carbon atom. This compound is often used in various scientific research applications due to its reactivity and potential for forming complex structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-methoxy-2-oxoethyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The methoxy and oxoethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium dioxides, while reduction can produce bipyridinium dihydrides.
科学研究应用
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.
Biology: The compound can be used in studies involving redox reactions and electron transfer processes.
Industry: The compound is used in the development of new materials, such as conductive polymers and catalysts.
作用机制
The mechanism of action of 1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride involves its ability to participate in redox reactions. The bipyridinium core can undergo reversible oxidation and reduction, making it a useful component in electron transfer processes. The methoxy and oxoethyl groups can also interact with various molecular targets, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound without the methoxy and oxoethyl groups.
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Another bipyridinium derivative with different substituents.
1,1’-Diethyl-4,4’-bipyridinium dichloride: Similar to the dimethyl derivative but with ethyl groups.
Uniqueness
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride is unique due to the presence of the methoxy and oxoethyl groups, which enhance its reactivity and potential for forming complex structures. These functional groups also make it more versatile in various chemical reactions and applications compared to its simpler counterparts.
属性
CAS 编号 |
76784-69-5 |
|---|---|
分子式 |
C16H18Cl2N2O4 |
分子量 |
373.2 g/mol |
IUPAC 名称 |
methyl 2-[4-[1-(2-methoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dichloride |
InChI |
InChI=1S/C16H18N2O4.2ClH/c1-21-15(19)11-17-7-3-13(4-8-17)14-5-9-18(10-6-14)12-16(20)22-2;;/h3-10H,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
ZYUQKRNXTIZKRG-UHFFFAOYSA-L |
规范 SMILES |
COC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


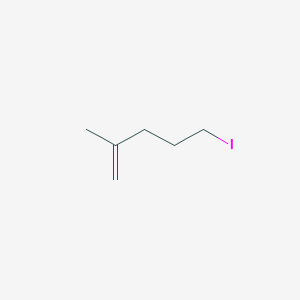
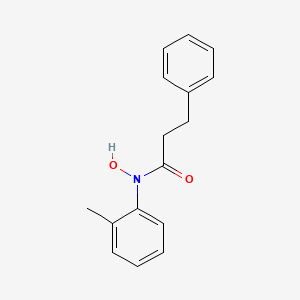


![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)


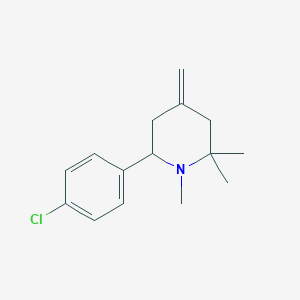



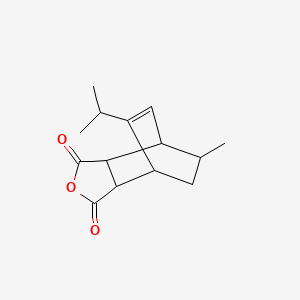
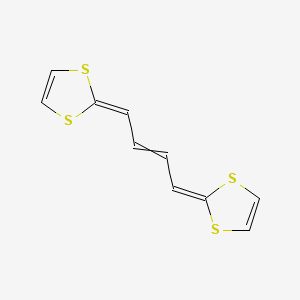
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
